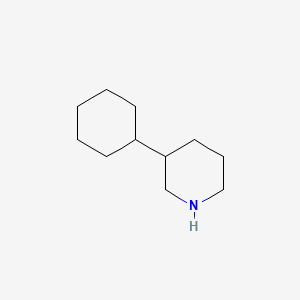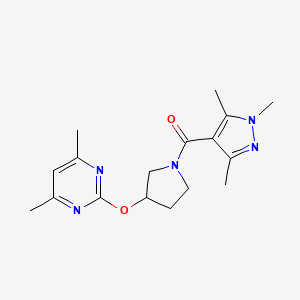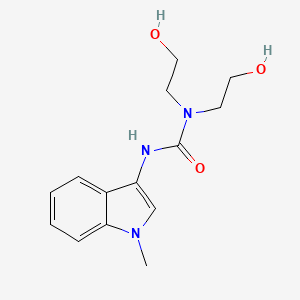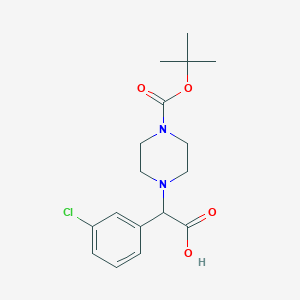
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid (BPCA) is a novel synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, such as synthesis, drug discovery, and biochemistry. BPCA has been studied extensively, and its structure and properties have been elucidated.
Scientific Research Applications
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has a wide range of applications in scientific research. It has been used as a building block for the synthesis of novel compounds, as a model compound for drug discovery, and as a tool for studying the structure and function of proteins and other biomolecules. 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has also been used in the development of novel therapeutic agents and in the study of biochemical and physiological processes.
Mechanism of Action
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid works by binding to specific receptors in the body. These receptors are located on the surfaces of cells, and when 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid binds to them, it triggers a cascade of biochemical reactions that result in the production of various hormones and neurotransmitters. This, in turn, leads to changes in the body's physiology, such as changes in blood pressure, heart rate, and respiration.
Biochemical and Physiological Effects
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the production of certain hormones and neurotransmitters, such as serotonin and dopamine. It has also been found to have anti-inflammatory and analgesic effects, as well as to modulate the immune system. In addition, 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has been found to have anti-cancer properties, and it has been used in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid has a number of advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid is a highly reactive compound and must be handled with care.
Future Directions
The potential applications of 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid are vast and there are many future directions in which it can be explored. These include its use as a therapeutic agent for the treatment of various diseases, such as cancer, and its use as a tool for studying the structure and function of proteins and other biomolecules. It could also be used in the development of novel compounds for drug discovery. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid and its potential therapeutic uses.
Synthesis Methods
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid is synthesized through a two-step reaction. The first step involves the condensation of 4-bromo-2-chloro-N-tert-butyl-piperazine (BPCP) with 3-chloro-2-hydroxypropionic acid (CHPA) to form 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid. The reaction is carried out in a solvent such as dichloromethane at a temperature of 60°C. The second step involves the hydrolysis of the 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid to form the desired product. This is done by adding aqueous hydrochloric acid to the reaction mixture at a temperature of 80°C. The reaction is then quenched and the product is isolated by filtration.
properties
IUPAC Name |
2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXLMQWRBHJCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2619017.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2619018.png)

![1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2619022.png)

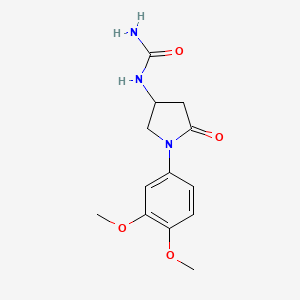

![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)
![N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2619029.png)
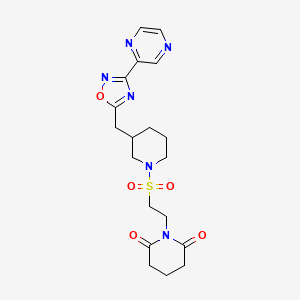
![Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate](/img/structure/B2619032.png)
